2-methylcycloprop-2-ene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic synthesis

1-MCCA can be used as a building block in the synthesis of more complex molecules. Researchers have explored its use in creating specific types of cyclopropane rings, which are three-membered carbon structures found in many biologically active molecules PubChem: 1-Methylcyclopropene-3-carboxylic acid: .

Material science

Some studies have investigated the potential of 1-MCCA or its derivatives in the development of new materials. For example, there is research on using 1-MCCA to create new types of polymers ScienceDirect: Synthesis of Novel Poly(arylene ether sulfone)s Containing Cyclopropane Rings and Their Gas Separation Properties.

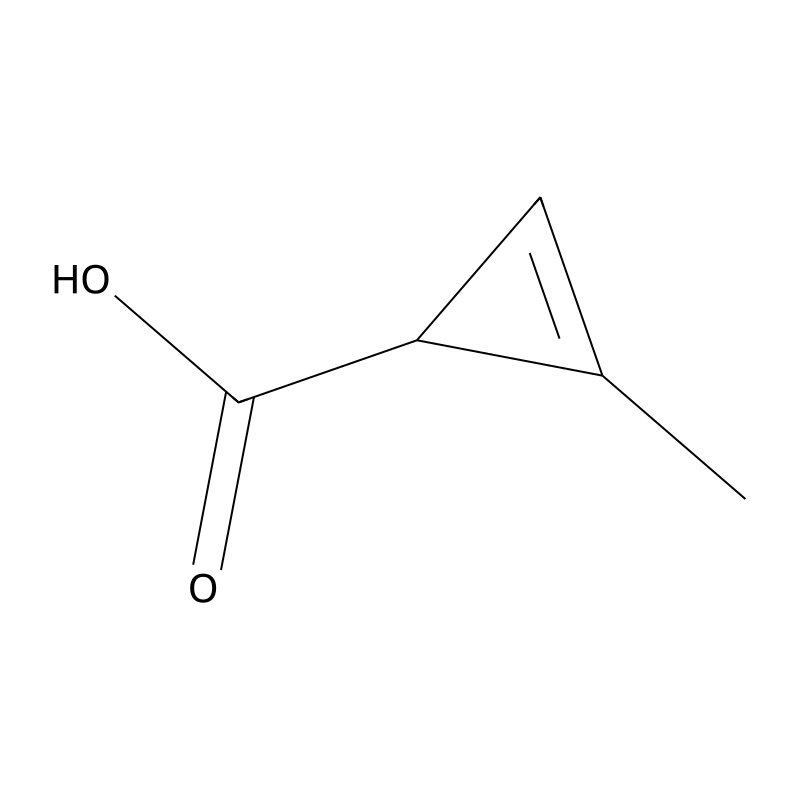

2-Methylcycloprop-2-ene-1-carboxylic acid is an organic compound characterized by its unique cyclopropene structure, which features a three-membered carbon ring with a double bond and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of 98.10 g/mol. The compound is recognized for its reactivity due to the strained cyclopropene ring, making it a valuable intermediate in various organic synthesis applications .

The chemical reactivity of 2-methylcycloprop-2-ene-1-carboxylic acid is primarily influenced by its cyclopropene structure. Key reactions include:

- Electrophilic Addition: The double bond in the cyclopropene can undergo electrophilic addition reactions, allowing for the introduction of various substituents.

- Nucleophilic Attack: The carboxylic acid group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

- Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger cyclic structures or fused ring systems.

These reactions make 2-methylcycloprop-2-ene-1-carboxylic acid a versatile building block in synthetic organic chemistry .

Research into the biological activity of 2-methylcycloprop-2-ene-1-carboxylic acid is limited, but its structural features suggest potential applications in medicinal chemistry. Compounds with similar frameworks have been studied for their anti-inflammatory and antimicrobial properties. The unique reactivity of the cyclopropene moiety may also allow for the development of novel pharmaceuticals targeting specific biological pathways .

Several methods have been developed for synthesizing 2-methylcycloprop-2-ene-1-carboxylic acid:

- Cyclopropanation Reactions: Utilizing diazo compounds or carbenes to introduce the cyclopropene functionality into alkenes.

- Ring Closure Reactions: Starting from suitable precursors, ring closure can be achieved through various catalytic processes.

- Functional Group Transformations: Existing carboxylic acids can be transformed into their corresponding cyclopropenes through dehydration and rearrangement reactions.

These methods highlight the compound's accessibility for synthetic chemists looking to incorporate it into larger molecular frameworks .

2-Methylcycloprop-2-ene-1-carboxylic acid serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceutical Development: It can be used to create complex molecules with potential therapeutic effects.

- Agrochemical Synthesis: The compound may play a role in designing new pesticides or herbicides.

- Material Science: Its unique properties can be exploited in developing new materials or polymers with specific characteristics.

The versatility of this compound makes it a valuable asset in various fields of chemical research and industry .

When comparing 2-methylcycloprop-2-ene-1-carboxylic acid with similar compounds, several noteworthy examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylcyclohex-2-ene-1-carboxylic acid | Larger ring structure; more stable than cyclopropenes | |

| 2-Methylcyclopent-2-ene-1-carboxylic acid | Five-membered ring; less strained than cyclopropenes | |

| Methyl 2-methylcycloprop-2-ene-1-carboxylate | Ester derivative; different functional group behavior |

These compounds share structural similarities but differ significantly in stability and reactivity due to variations in ring size and functional groups. The unique cyclopropene structure of 2-methylcycloprop-2-ene-1-carboxylic acid imparts distinct chemical properties that set it apart from these related compounds .